4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol
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Overview
Description
4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol is a Schiff base compound known for its significant biological and chemical properties. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol typically involves the condensation reaction between 4-chlorosalicylaldehyde and 2-chloro-5-fluoroaniline in an ethanol solution. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Corresponding phenolic derivatives.
Reduction: Reduced Schiff base derivatives.
Substitution: Substituted phenolic compounds.
Scientific Research Applications
4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Medicine: Potential anticancer properties due to its ability to interact with DNA and inhibit the growth of cancer cells.
Industry: Used in the synthesis of advanced materials and as a precursor for other biologically active compounds
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions, which can enhance its biological activity. The compound can interact with cellular components such as DNA, proteins, and enzymes, leading to the inhibition of microbial growth and cancer cell proliferation. The Schiff base moiety allows for the formation of hydrogen bonds and other interactions with biological targets, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol
- 4-chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol
- 4-chloro-2-{(E)-[(2-chloro-3-fluorophenyl)imino]methyl}phenol
Uniqueness
4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol is unique due to the specific positioning of the chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups enhances its ability to form stable complexes with metal ions and interact with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-chloro-2-[(2-chloro-5-fluorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(16)2-3-11(12)15/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNPCIHMWJLIAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N=CC2=C(C=CC(=C2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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